C8 DIHYDROCERAMIDE
Description
Structural Definition and Biochemical Classification of Dihydroceramides
Dihydroceramides consist of a sphinganine backbone (a saturated 18-carbon amino alcohol) N-acylated with fatty acids of varying lengths. This compound specifically features an octanoyl (C8:0) chain, yielding the empirical formula C₂₆H₅₃NO₃ and a molecular weight of 427.70 g/mol . This structural configuration distinguishes it from unsaturated ceramides by the absence of a 4,5-trans-double bond in the sphingoid base, a modification catalyzed by dihydroceramide desaturase (DES1/2).
Table 1: Comparative Structural Features of Dihydroceramides
| Fatty Acyl Chain Length | Empirical Formula | Molecular Weight (g/mol) | Primary Ceramide Synthase (CerS) Isoform |
|---|---|---|---|
| C8 | C₂₆H₅₃NO₃ | 427.70 | CerS5 (hypothesized) |
| C16 | C₃₄H₆₉NO₃ | 539.93 | CerS5/CerS6 |
| C24 | C₄₂H₈₅NO₃ | 652.08 | CerS2 |
The stereochemical orientation of the sphinganine backbone (D-erythro configuration) and acyl chain positioning critically influence membrane integration and protein interactions. Unlike complex sphingolipids, dihydroceramides lack polar headgroups, rendering them central hubs for metabolic branching into sphingomyelins, glycosphingolipids, and bioactive ceramides.
Position of this compound in Sphingolipid Metabolism Pathways
This compound originates in the endoplasmic reticulum (ER) through a four-step enzymatic cascade:
- Serine Palmitoyltransferase (SPT) : Condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine.
- 3-Ketosphinganine Reductase : Reduces 3-ketosphinganine to sphinganine.
- Ceramide Synthase (CerS) : Acylates sphinganine with a C8 fatty acid via CerS isoforms, likely involving CerS5 due to its preference for shorter acyl chains.
- Dihydroceramide Desaturase (DES1) : Converts dihydroceramide to ceramide by introducing a 4,5-double bond.
Key Metabolic Divergence Points
- Branching to Sphingomyelin: Ceramide transfer protein (CERT) shuttles this compound to the Golgi for phosphorylation or sphingomyelin synthesis.
- Regulatory Checkpoints: Accumulation of this compound modulates ER stress responses and autophagy, as its shortened chain alters membrane curvature and protein docking.
Table 2: Enzymatic Specificity in Dihydroceramide Synthesis
| Enzyme | Substrate Specificity | Localization | Role in this compound Synthesis |
|---|---|---|---|
| CerS5 | C14–C18 acyl-CoAs | ER Membrane | Primary candidate for C8 acylation |
| CerS2 | C22–C24 acyl-CoAs | ER Membrane | Not involved in C8 synthesis |
| DES1 | Dihydroceramides (C16–C24) | ER Lumen | Does not act on this compound |
The truncated acyl chain of this compound imposes steric constraints on DES1, preventing its conversion to ceramide and leading to intracellular accumulation under experimental conditions. This property has been exploited to study dihydroceramide-specific effects, bypassing confounding ceramide-mediated signaling.
Historical Evolution of Dihydroceramide Research
The study of dihydroceramides emerged from broader investigations into sphingolipid metabolism in the mid-20th century. Key milestones include:
- 1950s–1970s : Identification of sphinganine and dihydroceramide as ceramide precursors through radiolabeling studies.
- 1990s : Discovery of CerS isoforms by Futerman and colleagues, revealing chain-length specificity and tissue-dependent expression.
- 2000s : Structural elucidation of DES1 and its role in differentiating dihydroceramides from ceramides.
- 2010s–Present : Pharmacological exploitation of this compound in lipidomics, leveraging its metabolic stability and detectability via mass spectrometry.
The development of this compound analogs (e.g., D-erythro-C8-dihydroceramide) enabled precise manipulation of sphingolipid pools, circumventing the pleiotropic effects of longer-chain species. Recent work has linked dihydroceramide accumulation to mitochondrial dysfunction and ferroptosis, expanding its relevance beyond structural roles.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFBZUQIUVJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Sphinganine
The foundational step in synthesizing this compound involves the acylation of sphinganine (d18:0) with octanoyl chloride. Sphinganine, a saturated sphingoid base, is reacted with octanoyl chloride under anhydrous conditions in the presence of pyridine to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the sphinganine amine group on the acyl chloride, forming an amide bond. Purification is typically achieved through silica gel chromatography, yielding a white waxy solid with >98% purity.
Key Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or chloroform
-
Temperature: 0–25°C (prevents thermal degradation)
-
Molar Ratio: 1:1 sphinganine to octanoyl chloride (excess acyl chloride drives completion)
Stereochemical Control
Natural this compound exists exclusively in the D-erythro stereoisomer form. Synthetic routes must preserve this configuration to avoid generating inactive isomers (e.g., L-threo). Chiral auxiliaries or enantioselective catalysts are employed during acylation to ensure >99% enantiomeric excess. For example, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine have been utilized to retain the desired stereochemistry.
Enzymatic Synthesis via Ceramide Synthase
In Vitro Enzyme-Catalyzed Acylation
Ceramide synthase (CerS), a family of six isoforms (CerS1–6), catalyzes the N-acylation of sphinganine to form dihydroceramide. CerS2 and CerS3 exhibit specificity for very-long-chain fatty acids (C16–C24), whereas CerS5/6 preferentially utilize medium-chain fatty acids like octanoic acid (C8:0).
Protocol for CerS5/6-Mediated Synthesis:
-
Substrate Preparation: Sphinganine (1 mM) and octanoyl-CoA (2 mM) in Tris-HCl buffer (pH 7.4).
-
Enzyme Addition: Recombinant CerS5/6 (0.5 mg/mL).
-
Incubation: 37°C for 2–4 hours.
-
Product Extraction: Liquid-liquid extraction with chloroform:methanol (2:1 v/v).
This method achieves 60–70% conversion efficiency, with dihydroceramide quantified via LC-MS.
Inhibition by Fumonisin B1
Fumonisin B1, a mycotoxin from Fusarium species, competitively inhibits ceramide synthase (IC~50~ = 0.1–1 μM). Its presence during synthesis must be rigorously controlled to prevent yield loss.
Dihydroceramide Desaturase (DES1)-Mediated Conversion
Role of DES1 in Ceramide Biosynthesis
DES1 introduces the 4,5-trans double bond into dihydroceramide to form ceramide. However, DES1 inactivity or inhibition results in dihydroceramide accumulation. This compound serves as a substrate in DES1 activity assays.
In Vitro DES1 Activity Assay:
| Parameter | Value |
|---|---|
| Substrate (C8-dhCer) | 1.92 ± 0.36 μM (K~m~) |
| Co-factor (NADH) | 43.4 ± 6.47 μM (K~m~) |
| V~max~ (C8-dhCer) | 3.16 ± 0.24 nmol/min/g |
| V~max~ (NADH) | 4.11 ± 0.18 nmol/min/g |
Modulation by 4-HPR and Oxidative Stress
Fenretinide (4-HPR), a synthetic retinoid, irreversibly inhibits DES1 at clinically relevant concentrations (IC~50~ = 10 μM). Similarly, hydrogen peroxide (200 μM) reduces DES1 activity by 40%, leading to dihydroceramide accumulation.
Industrial-Scale Production
Continuous Flow Synthesis
To meet demand for high-purity this compound, pharmaceutical manufacturers employ continuous flow reactors. Key advantages include:
-
Enhanced Heat/Mass Transfer: Minimizes side reactions (e.g., over-acylation).
-
Automated Purification: In-line HPLC systems enable real-time quality control.
Typical Production Parameters:
-
Throughput: 1–5 kg/day
-
Yield: 85–90%
-
Purity: ≥98% (by NMR and LC-MS)
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <50 ppm (pyridine) |
| Enantiomeric Excess | ≥99% D-erythro |
| Water Content | <0.5% (Karl Fischer) |
Applications in Research and Therapeutics
Negative Control in Ceramide Studies
This compound’s metabolic inertness makes it indispensable for validating ceramide-specific effects. For example, in Jurkat T-cells, 10 μM C8 ceramide induces caspase-3 activation, whereas equimolar dihydroceramide shows no activity.
Lipidomics Internal Standard
Due to its stability, this compound is used as an internal standard in LC-MS lipidomics. Its predictable retention time (t~R~ = 8.2 min on C18 columns) facilitates accurate quantification of endogenous ceramides.
Chemical Reactions Analysis
Types of Reactions
C8 DIHYDROCERAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Cancer Therapy
C8 Dihydroceramide has been studied for its role in cancer therapy, particularly in inducing autophagy and apoptosis in cancer cells. Research indicates that it can act as a negative control for C8 Ceramide, which has demonstrated potent anti-cancer properties. In vitro studies have shown that this compound does not affect cell viability but can modulate the effects of ceramides in cancer treatments .
- Case Study : In a study examining the effects of tetrahydrocannabinol (THC) on cancer cells, it was found that THC increased dihydroceramide levels, leading to enhanced autophagy and cell death in glioblastoma cells. This suggests that manipulating dihydroceramide levels could be a viable strategy for enhancing the efficacy of existing therapies .
Membrane Dynamics
This compound plays a significant role in membrane dynamics and stability. Studies have shown that dihydroceramides can induce changes in membrane properties, leading to increased permeability and potential destabilization of cellular membranes. This property is particularly relevant in understanding how ceramide ratios influence cell signaling and response to stress .
- Research Findings : Experiments using giant unilamellar vesicles (GUVs) demonstrated that higher concentrations of dihydroceramides resulted in the formation of rigid membrane domains, affecting membrane fluidity and stability .
Physiological Roles
Recent studies have highlighted the physiological roles of dihydroceramides beyond their involvement in pathology. They are implicated in various cellular processes including:
- Cell Cycle Regulation : Dihydroceramides have been linked to growth arrest mechanisms in neuroblastoma cells, suggesting their potential role as signaling molecules in regulating cell proliferation .
- Immunomodulation : this compound has been shown to mimic certain immunological responses, indicating its potential use in therapies aimed at modulating immune responses .
Mechanism of Action
The mechanism of action of C8 DIHYDROCERAMIDE involves its interaction with cell membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Differences
The primary distinction between C8 Dihydroceramide and other ceramides lies in acyl chain length and saturation status. Below is a comparative table:
| Compound | Acyl Chain Length | Sphingoid Base | Solubility (LogP) | Key Physicochemical Traits |
|---|---|---|---|---|
| This compound | 8 carbons | Dihydro (saturated) | ~3.2 | High water solubility, rapid skin penetration |
| C16 Ceramide | 16 carbons | Sphingosine | ~6.8 | Moderate solubility, membrane-integrated |
| C24:1 Ceramide | 24 carbons | Sphingosine | ~9.5 | Lipophilic, stabilizes lipid bilayers |
| C8-Ceramide (desaturated) | 8 carbons | Sphingosine | ~3.0 | Bioactive, pro-apoptotic in high doses |
- Chain Length Impact : Shorter chains (e.g., C8) exhibit higher aqueous solubility and faster epidermal absorption, whereas longer chains (C16–C24) integrate into lipid membranes, influencing rigidity and signaling .
- Saturation Status : Dihydroceramides lack the 4,5-double bond in the sphingoid base, rendering them metabolically inert until desaturated. This contrasts with bioactive ceramides, which participate in apoptosis and barrier regulation .
Toxicity and Bioactivity
- Dihydroceramides (including C8) are generally less toxic than their desaturated counterparts due to their inability to induce apoptosis. However, excessive accumulation can disrupt sphingolipid homeostasis, leading to pathological ceramide depletion .
- In contrast, long-chain ceramides (C16) are cytotoxic at elevated concentrations, triggering mitochondrial dysfunction and proteolysis .
Metabolic and Therapeutic Implications
- Neurological Studies : While very long-chain ceramides (C24) correlate with gait speed, C8’s role remains unexplored in this context, warranting further study .
Biological Activity
C8 dihydroceramide (C8-DhCer) is a sphingolipid that has garnered attention in recent years due to its potential biological roles and implications in various cellular processes. Traditionally considered biologically inactive, emerging research suggests that C8-DhCer may play a more complex role in cellular signaling and metabolism. This article explores the biological activity of this compound, examining its physiological roles, mechanisms of action, and implications in health and disease.
Overview of Dihydroceramides
Dihydroceramides are a subclass of sphingolipids characterized by the absence of a double bond between the carbon atoms at positions 4 and 5. This structural feature makes them distinct from ceramides, which contain this double bond and are known for their significant biological functions, including roles in apoptosis, cell proliferation, and differentiation .
C8-DhCer, specifically, is derived from octanoic acid and is often used as a control compound in studies involving ceramide signaling due to its purported inactivity . However, recent studies have begun to challenge this notion.
1. Cell Cycle Regulation and Apoptosis
Recent investigations have indicated that C8-DhCer may influence cell cycle dynamics and apoptosis. For instance, exogenous application of C8-ceramide (the unsaturated form) has been shown to induce apoptosis in various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells . While C8-DhCer itself has been reported as biologically inactive , its role as a precursor to bioactive ceramides suggests it could indirectly affect cellular processes through metabolic conversion.
2. Reactive Oxygen Species (ROS) Modulation
In studies involving C8-ceramide treatment, significant increases in endogenous ROS levels were observed. This elevation in ROS is linked to the induction of apoptosis through oxidative stress pathways . The modulation of superoxide dismutases (SOD1 and SOD2) by C8-ceramide further supports the hypothesis that dihydroceramides may influence redox balance within cells, although direct evidence for C8-DhCer's role remains limited.
Case Study 1: C8-Ceramide Induces Apoptosis in H1299 Cells
A study conducted on H1299 human lung cancer cells demonstrated that treatment with C8-ceramide resulted in:
- Increased ROS Levels : Flow cytometry revealed a dose-dependent increase in ROS following treatment.
- Cell Cycle Arrest : Cells exhibited accumulation in the G1 phase, indicating a halt in progression due to stress signals.
- Apoptotic Markers : Enhanced levels of cleaved caspase-3 were noted, confirming apoptotic activity .
These findings suggest that while C8-DhCer may not exert direct biological effects, its conversion to active ceramides could mediate significant cellular responses.
Data Table: Summary of Findings on this compound
Q & A
Advanced Research Question
- Longitudinal vs. cross-sectional : Use longitudinal designs to track temporal changes in membrane potential (e.g., via JC-1 staining) .
- Controls : Include ceramide synthase knockout models and exogenous this compound supplementation to differentiate endogenous vs. exogenous effects .
- Ethical compliance : For in vivo studies, adhere to protocols for humane endpoints and tissue sampling frequency .
What are the best practices for synthesizing and characterizing this compound in-house?
Basic Research Question
- Synthesis : Use solid-phase chemical synthesis with sphingosine and octanoic acid, optimizing reaction time and temperature to prevent byproducts .
- Characterization : Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and high-performance thin-layer chromatography (HPTLC) for lipid homogeneity .
- Storage : Store at −80°C under argon to prevent oxidation, with aliquots to avoid freeze-thaw cycles .
How should researchers statistically analyze dose-response relationships in this compound toxicity assays?
Advanced Research Question
- Model selection : Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values, ensuring goodness-of-fit tests (R² >0.90) .
- Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets .
- Multiplicity adjustments : For multi-dose experiments, use Tukey’s HSD or Bonferroni corrections to control Type I errors .
What cell lines and culture conditions are optimal for studying C8 diihydroceramide’s metabolic effects?
Basic Research Question
- Cell models : HepG2 (liver) and 3T3-L1 (adipocyte) lines are common due to their lipid-rich environments .
- Culture conditions : Maintain glucose-free media during treatment to amplify ceramide-induced metabolic stress .
- Endpoint assays : Combine Seahorse extracellular flux analysis with lipid droplet staining (e.g., BODIPY) for functional and morphological insights .
How can researchers address challenges in detecting this compound-protein interactions due to low binding affinity?
Advanced Research Question
- Affinity enhancement : Use bifunctional crosslinkers (e.g., DSP) to stabilize transient interactions .
- Pull-down assays : Optimize lysis buffer composition (e.g., CHAPS detergent) and include competitive elution with free this compound to confirm specificity .
- Sensitivity : Employ proximity ligation assays (PLA) or cryo-EM for high-resolution interaction mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
